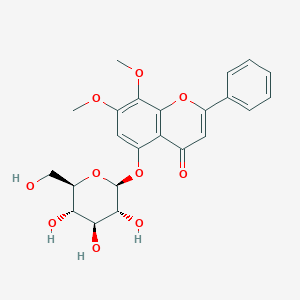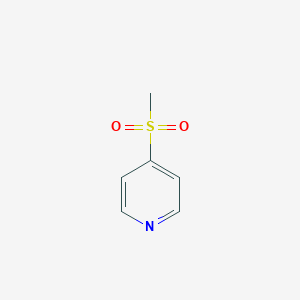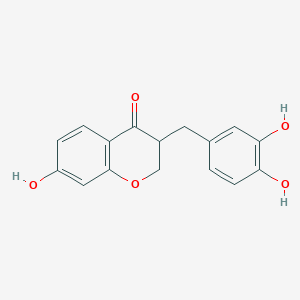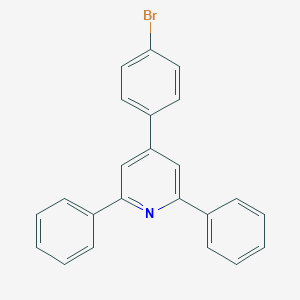
4-(4-Bromophenyl)-2,6-diphenylpyridine
Übersicht
Beschreibung
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, etc.) .Wissenschaftliche Forschungsanwendungen
-
4-Bromophenyl Isocyanate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of mixed bisamide derivative and monoamide product .
- Results or Outcomes : The outcomes of the reactions involving 4-Bromophenyl isocyanate would depend on the specific reaction conditions and the nucleophiles used .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : These derivatives have been studied for their pharmacological activities, specifically their antimicrobial and anticancer properties .
- Methods of Application : The derivatives were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data . They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against a human breast adenocarcinoma cancer cell line .
- Results or Outcomes : Some of the synthesized compounds showed promising antimicrobial activity and were found to be active against the breast cancer cell line .
-
Porous Organic Polymers (POP-1 and POP-2)
- Scientific Field : Material Science
- Application Summary : These polymers were synthesized using Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers and a stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene . They show high thermal stability and specific surface areas .
- Methods of Application : The polymers were synthesized and their structures confirmed by physicochemical properties . Their porosities could be tuned by changing the structure geometry of the silicon-centered monomers .
- Results or Outcomes : The resulting materials show moderate carbon dioxide uptakes and a comparably high binding ability with CO2 . These materials could be potentially applied as promising candidates for storing and capturing CO2 .
-
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Scientific Field : Polymer Chemistry
- Application Summary : This compound is a new key intermediate in the synthesis of heterocyclic liquid crystals . It’s used in the synthesis of new comb-shaped methacrylate oligomers .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . One main-chain liquid crystal polymer was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
-
Porphyrin-based Conjugated Organic Polymer (COP)
- Scientific Field : Material Science
- Application Summary : A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . This material shows excellent photocatalytic performance toward CO2 reduction under visible-light irradiation .
- Methods of Application : The complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ .
- Results or Outcomes : The resulting materials show moderate carbon dioxide uptakes and also a comparably high binding ability with CO2 . These materials could be potentially applied as promising candidates for storing and capturing CO2 .
-
Hyperbranched Conjugated Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : Novel 3-hexylthiophene-based hyperbranched conjugated polymers containing triphenylamine and benzo [c] [1, 2, 5] thiadiazole moieties were synthesized by Suzuki coupling polymerization . These materials exhibited as great organic semiconductors which can be used as hole-transporting materials in thin layer eletro-optical devices .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results or Outcomes : The incorporation of the benzo [c] [1, 2, 5] thiadiazole moiety in the hyperbranched polymer structure resulted in a red-shift of the maximum absorption wavelength and an increase in the solution-photoluminescence quantum yield, indicating an extension of the conjugation length .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2,6-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEJJDLDEQFMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348252 | |
| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2,6-diphenylpyridine | |
CAS RN |
1498-81-3 | |
| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




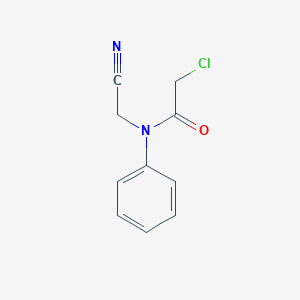
![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)


![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)

